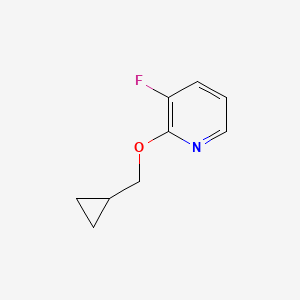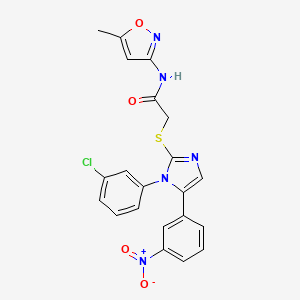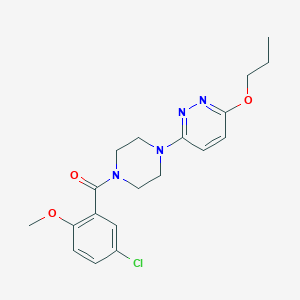
2-Methyl-5-(trifluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, with various substituents affecting the overall conformation and properties. For example, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined by single-crystal X-ray analysis, revealing an orthorhombic system with specific cell parameters . This highlights the importance of stereochemistry and crystallography in understanding the molecular structure of morpholine compounds.
Chemical Reactions Analysis
Morpholine derivatives can undergo a range of chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones . The presence of a trifluoromethyl group can influence the reactivity and the outcome of such reactions, which is relevant for the analysis of "2-Methyl-5-(trifluoromethyl)morpholine hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride resulted in a compound with a high yield and selective halogenation, indicating the impact of substituents on the reactivity and selectivity of the synthesis . The synthesis of N Methyl morpholine provided a product with a high yield and purity, demonstrating the efficiency of the synthetic method . These properties are crucial for understanding the behavior of morpholine derivatives in various environments and applications.
Applications De Recherche Scientifique
Neuropharmacological Effects
- Serotonin (5-HT) Reuptake Inhibition and Receptor Antagonism: Studies have shown that compounds structurally related to 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride, such as YM992, demonstrate selective serotonin reuptake inhibition and potent 5-HT2A receptor antagonism. These properties are significant in affecting the firing activity of norepinephrine neurons and are considered beneficial in treating affective and anxiety disorders (Szabo & Blier, 2002) (Takeuchi et al., 1997).
Metabolic Studies
- Metabolism of Structurally Related Compounds: Research on compounds like indeloxazine hydrochloride, which shares structural similarities with 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride, has shed light on the metabolic pathways, revealing the formation of alpha-glucosides in rats (Kamimura et al., 1988).
Antidepressant and Anxiolytic Properties
- Improvement in Affective and Anxiety Disorders: Structurally similar compounds like YM992 have been shown to have antidepressant properties with selective serotonin re-uptake inhibitory and 5-HT2A receptor antagonistic activity, potentially offering high efficacy in clinical use for treating affective and anxiety disorders (Takeuchi et al., 1997).
Miscellaneous Studies
- Hypocholesterolemic and Hypolipidemic Activity: Some novel morpholine derivatives have been studied for their hypocholesterolemic and hypolipidemic activities, demonstrating promising results as potential antiatherogenic factors (Chrysselis et al., 2000).
- Carcinogenicity Studies: Investigations on related morpholine derivatives have explored their carcinogenic risks, providing valuable insights for drug safety and development (Berger et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPIPUNMDDDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)morpholine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)


![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)


![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)